molecular formula C10H18ClNOS B1491502 2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide CAS No. 2097956-55-1

2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide

Cat. No.: B1491502
CAS No.: 2097956-55-1
M. Wt: 235.77 g/mol
InChI Key: XMZICLQPBPWVTR-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide ( 2097956-55-1) is a chemical compound offered for research and development purposes. It has a molecular formula of C10H18ClNOS and a molecular weight of 235.77 g/mol . The compound is characterized by a butanamide backbone substituted with a chlorine atom at the 2-position and an N-ethyl-N-(tetrahydrothiophen-3-yl) group on the nitrogen . This structure incorporates a tetrahydrothiophene (thiolane) ring, which may be of interest in various medicinal chemistry and drug discovery projects, particularly those exploring sulfur-containing heterocycles. Predicted physical properties include a density of approximately 1.14 g/cm³ and a boiling point of around 350.9°C at 760 mmHg . The compound's SMILES notation is CCC(Cl)C(N(CC)C1CSCC1)=O . This compound is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-chloro-N-ethyl-N-(thiolan-3-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNOS/c1-3-9(11)10(13)12(4-2)8-5-6-14-7-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZICLQPBPWVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(CC)C1CCSC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Key findings include:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases, particularly caspase-8, leading to poly ADP-ribose polymerase (PARP) cleavage. This suggests a caspase-dependent pathway for cell death .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound results in significant cell cycle arrest, particularly at the G2/M phase, which is critical for inhibiting tumor growth .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 (μM)Mechanism of Action
Apoptosis InductionHepG210.56Caspase activation (caspase-8 dependent)
Cell Growth InhibitionHeLaNot specifiedCell cycle arrest (G2/M phase)
Anti-inflammatoryVariousNot specifiedCOX-2 inhibition

Case Studies

  • HepG2 Cell Line Study : In a study evaluating the effects of this compound on HepG2 cells, researchers observed a dose-dependent increase in apoptosis markers and significant inhibition of cell proliferation. The compound's IC50 value was determined to be approximately 10.56 μM, indicating potent activity against liver cancer cells .
  • HeLa Cell Line Examination : Further investigations into HeLa cells revealed that while specific IC50 values were not reported, significant morphological changes and reduced colony formation were noted after treatment with the compound. This suggests a potential role in cervical cancer therapy through similar apoptotic mechanisms .
  • Inflammation Studies : The compound has also been evaluated for its anti-inflammatory properties, showing potential COX-2 inhibition in preliminary assays, although specific quantitative data remains limited .

Comparison with Similar Compounds

Table 1: Structural Comparison of Chloro-Substituted Butanamides

Compound Name Chloro Position N-Substituents Heterocyclic Ring System Key Applications/Properties References
This compound 2 Ethyl, tetrahydrothiophen-3-yl Tetrahydrothiophene Hypothesized: Drug intermediates, polymers N/A
4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide (CAS 422526-52-1) 4 3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl Benzothiophene (tetrahydro-fused) Pharmaceutical intermediates
3-Oxo-N-(thiazol-2-yl)butanamide N/A (3-oxo) Thiazol-2-yl Thiazole PDE5 inhibition (100% activity in vitro)

Key Differences and Implications

a) Chlorine Position and Reactivity

  • 2-Chloro vs. 4-Chloro Substitution : The target compound’s chlorine at the 2-position may enhance electrophilicity at the carbonyl group compared to the 4-chloro analog in CAS 422526-52-1. This could influence nucleophilic substitution reactions or polymer-forming capabilities, as seen in 3-chloro-N-phenyl-phthalimide’s role in polyimide synthesis .
  • 3-Oxo vs. Chloro : The 3-oxo derivative () lacks a chlorine atom but features a ketone group, enabling hydrogen bonding and distinct electronic effects critical for PDE5 inhibitory activity .

b) Heterocyclic Ring Systems

  • Tetrahydrothiophene vs. Benzothiophene : The tetrahydrothiophene ring in the target compound offers reduced aromaticity and increased flexibility compared to the fused benzothiophene in CAS 422526-52-1. This may alter solubility and bioavailability.
  • Thiazole vs. Tetrahydrothiophene : The thiazole ring in 3-oxo-N-(thiazol-2-yl)butanamide provides aromaticity and hydrogen-bonding sites, contributing to PDE5 inhibition .

c) N-Substituent Effects

  • Ethyl vs. Cyano Groups: The ethyl group in the target compound is electron-donating and sterically compact, whereas the cyano group in CAS 422526-52-1 is electron-withdrawing and polar. This contrast may affect metabolic stability or binding affinity in biological systems.

Preparation Methods

Acylation with Chloroacyl Chloride

A common approach for synthesizing chlorinated amides involves the reaction of an amine with a chloro-substituted acyl chloride. For example, the preparation of related compounds like 2-chloro-N-ethyl-3-methylbutanamide has been reported using chloroacetyl chloride derivatives reacting with ethylamine or substituted amines under controlled conditions.

Typical procedure:

  • Slowly add chloroacyl chloride (e.g., 4-chlorobutyryl chloride) to a solution of the amine (e.g., ethylamine or N-substituted amine) in an inert solvent such as tetrahydrofuran (THF) at low temperature (0 °C) to minimize side reactions.
  • Stir the reaction mixture for 1–2 hours at 0 °C, then allow to warm to room temperature for completion.
  • Work-up involves removal of solvent under reduced pressure, extraction with an organic solvent (e.g., ethyl acetate), washing with aqueous sodium carbonate to remove residual acid, and purification by recrystallization or chromatography.
Reagent Quantity Conditions Yield (%)
4-chlorobutyryl chloride 1.0 equiv 0 °C, 2 h 85–90
Ethylamine (or substituted) 1.1 equiv Stirring, inert solvent
Solvent (e.g., THF) Sufficient volume

Introduction of the Tetrahydrothiophen-3-yl Group

Nucleophilic Substitution or Reductive Amination

The tetrahydrothiophen-3-yl substituent can be introduced via nucleophilic substitution or reductive amination of an appropriate intermediate amide or amine.

  • Nucleophilic substitution: Using 3-(bromomethyl)tetrahydrothiophene or related halides to alkylate the nitrogen atom of the amide.
  • Reductive amination: Reacting the amide or amine intermediate with tetrahydrothiophene-3-carboxaldehyde in the presence of a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) to form the secondary amine.

This approach is analogous to the synthesis of sulfonamide-based NLRP3 inhibitors where reductive amination with aldehydes and amines was successfully employed.

Typical reductive amination procedure:

  • Mix the amide intermediate with tetrahydrothiophene-3-carboxaldehyde in a suitable solvent (e.g., 1,2-dichloroethane).
  • Add NaBH3CN and a catalytic amount of glacial acetic acid.
  • Stir the reaction at room temperature for several hours.
  • Purify the product by extraction and chromatography.

Amide Coupling Using Coupling Reagents

For the formation of the amide bond between the tetrahydrothiophen-3-yl amine and the chlorobutyryl moiety, coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be employed to improve yield and selectivity.

  • The amine and carboxylic acid (or acid chloride) are reacted in the presence of HATU and a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).
  • Reaction times vary from 3 to 5 hours at room temperature.
  • The crude product is purified by column chromatography.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes Yield Range (%)
1. Acylation 4-chlorobutyryl chloride + ethylamine, THF, 0 °C Low temperature prevents side reactions 85–90
2. Introduction of tetrahydrothiophen-3-yl Reductive amination with tetrahydrothiophene-3-carboxaldehyde, NaBH3CN, 1,2-dichloroethane Mild reducing conditions favor selectivity 70–85
3. Amide coupling HATU, DIPEA, DCM, room temp, 3–5 h Efficient coupling, avoids side products 75–90
4. Purification Recrystallization or chromatography Essential for removing impurities

Research Findings and Optimization Notes

  • Solvent choice: Dichloromethane (DCM) is preferred for coupling reactions due to better conversion rates compared to THF or DMF.
  • Base selection: DIPEA outperforms inorganic bases for amide coupling, providing cleaner reactions and higher yields.
  • Temperature control: Low temperatures (0–5 °C) during acylation minimize hydrolysis and side reactions.
  • Moisture sensitivity: Chlorinated intermediates are moisture-sensitive; reactions and work-ups should be conducted under inert atmosphere or dry conditions to prevent hydrolysis.
  • Purification: Rapid filtration and washing with non-polar solvents (hexanes, pentane) help isolate crystalline products and remove residual reagents.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical Signals/PeaksReference Compound Example
<sup>1</sup>H NMRδ 3.2–3.4 ppm (tetrahydrothiophene CH2S)2-(4-Chlorophenyl)butanamide
HRMS[M+H]<sup>+</sup> m/z = 276.0521 (calculated)N-Ethyl-tetrahydrothiophene amide

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°C (amide coupling)Prevents racemization
SolventAnhydrous THFEnhances nucleophilicity
Reaction Time12–16 hrsBalances completion vs. side reactions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide
Reactant of Route 2
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2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.